
Isobutyl vinyl ether
Descripción general
Descripción
Isobutyl vinyl ether is a colorless liquid with an ether-like odor. It is chemically active due to the presence of a carbon-carbon double bond, making it a versatile compound in various chemical reactions. It is miscible with water and is used in a variety of industrial applications, including coatings, adhesives, and inks .
Mecanismo De Acción
Target of Action
Isobutyl Vinyl Ether (IBVE) is primarily used in the polymer industry . Its primary targets are the monomers in a polymerization reaction, where it acts as a comonomer . It forms alternating copolymers via charge transfer-complex polymerization with electron-deficient monomers, such as vinyl chlorides, maleic anhydride, and TFCE .
Mode of Action
IBVE undergoes cationic polymerization . In this process, a catalyst and an initiator are used to start the polymerization . The catalyst used is bis (2,6-diisopropylphenoxy)titanium dichloride, and the initiator is HCl-IBVE . The polymerization starts in a mixer and continues while flowing through a tubular reactor . The reaction mixture is then collected, and the reaction is quenched with ethanol to afford the poly (IBVE) product .
Biochemical Pathways
The primary biochemical pathway involved in the action of IBVE is the cationic polymerization pathway . This process involves the formation of cations or onium ions, which act as the active centers for the polymerization of the monomer . The polymerization of IBVE results in the formation of poly (IBVE), a polymer with various applications in the industry .
Result of Action
The result of the action of IBVE is the formation of poly (IBVE), a polymer with high reactivity, oxygen permeability, good solvency, and crosslinking capability . This polymer finds wide application in the industry, such as in the production of adhesives, coatings, sealants, ink, elastomers, agricultural chemicals, and specialty polymer formulations .
Action Environment
The environment plays a crucial role in the action of IBVE. The polymerization of IBVE can be carried out under ambient conditions . The process is highly exothermic . Therefore, efficient heat transfer is necessary to prevent thermal runaway . This is achieved by carrying out the polymerization in a dispersion or emulsion, which allows for efficient heat transfer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isobutyl vinyl ether can be synthesized through the addition reaction of acetylene gas and isobutanol in the presence of a catalyst under anhydrous conditions. This method is advantageous due to its simplicity, mild reaction conditions, and high safety .
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of isobutanol with acetylene gas in the presence of a catalyst. The process involves several steps, including the pretreatment of the catalyst, preparation of acetylene gas, and the synthetic reaction itself .
Análisis De Reacciones Químicas
Types of Reactions: Isobutyl vinyl ether undergoes various chemical reactions, including:
Cationic Polymerization: This reaction is facilitated by metal halides and results in the formation of polymers with different molecular weights.
Hydrolysis: Under acidic conditions, this compound hydrolyzes to form isobutanol and acetaldehyde.
Common Reagents and Conditions:
Cationic Polymerization: Common reagents include metal halides such as iron chloride, zinc chloride, and aluminum chloride.
Major Products:
Aplicaciones Científicas De Investigación
Isobutyl vinyl ether has a wide range of applications in scientific research, including:
Comparación Con Compuestos Similares
n-Butyl Vinyl Ether: Similar to isobutyl vinyl ether, n-butyl vinyl ether is used in the production of copolymers for coatings and adhesives.
Vinyl Isobutyl Ether: Another similar compound, vinyl isobutyl ether, is used in various industrial applications.
Uniqueness: this compound is unique due to its high reactivity and versatility in various chemical reactions. Its ability to undergo cationic polymerization with high stereoselectivity makes it a valuable compound in the synthesis of specialized polymers .
Propiedades
IUPAC Name |
1-ethenoxy-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-4-7-5-6(2)3/h4,6H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCMOJQQLBXBKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Record name | VINYL ISOBUTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1696 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-44-5 | |
| Record name | Isobutyl vinyl ether homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8029608 | |
| Record name | Vinyl isobutyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Vinyl isobutyl ether appears as a clear colorless liquid. May polymerize if contaminated or subjected to heat. If polymerization take place inside a container, the container may violently rupture. Vapors are heavier than air., Liquid, Clear colorless liquid; [CAMEO] | |
| Record name | VINYL ISOBUTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1696 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propane, 1-(ethenyloxy)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isobutyl vinyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14970 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
15 °F (NFPA, 2010) | |
| Record name | VINYL ISOBUTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1696 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
59.5 [mmHg] | |
| Record name | Isobutyl vinyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14970 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
109-53-5 | |
| Record name | VINYL ISOBUTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1696 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isobutyl vinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyl isobutyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOBUTYL VINYL ETHER | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propane, 1-(ethenyloxy)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vinyl isobutyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl vinyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.345 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYL ISOBUTYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HQ2X2D0TM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Isobutyl Vinyl Ether has the molecular formula C6H12O and a molecular weight of 100.16 g/mol.
A: Yes, various spectroscopic techniques have been used to characterize IBVE and its polymers. For instance, 1H NMR spectroscopy has been extensively used to analyze the structure of poly(this compound) (PIBVE) and determine chain-end functionalities. [, , , ] FTIR spectroscopy has also been utilized to confirm the structure of PIBVE and its copolymers. [, ]
A: this compound is well-known for undergoing cationic polymerization. [, , , , , , , , , , , , , , , , , , , , , , , ]
A: Numerous initiating systems have been investigated for the cationic polymerization of IBVE. These include Lewis acids like ZnCl2, SnCl4, and TiCl4, often in combination with initiators such as HCl-IBVE adduct or protonic acids. [, , , , , , ] Other approaches involve the use of silver salts with aryl(alkyl) halides, [] transition-metal ate complexes, [] calcined iron sulfate, [] and even mechanochemically generated alumina cations. []
A: Yes, achieving controlled cationic polymerization of IBVE has been a significant research focus. Living cationic polymerization techniques, often employing additives like nBu4NCl, have enabled the synthesis of PIBVE with predetermined molecular weights and narrow molecular weight distributions. [, , , ] This control has also allowed the preparation of block copolymers by sequential monomer addition of IBVE and other vinyl ethers. [, , , , , ]
A: A common challenge in the cationic polymerization of vinyl ethers, including IBVE, is the occurrence of side reactions, particularly at higher temperatures. [, , , , ] These side reactions can limit the molecular weight and broaden the molecular weight distribution of the resulting PIBVE. Researchers have explored strategies such as low-temperature polymerization, the use of specific Lewis acid/initiator combinations, and the addition of salts to minimize these side reactions and achieve better control over the polymerization process. [, , , , , , ]
A: IBVE has been successfully copolymerized with a variety of monomers, including other vinyl ethers like 2-chloroethyl vinyl ether (CEVE) [], as well as p-methoxystyrene [], tetrafluoroethylene [], and maleic anhydride. [] Block copolymers of IBVE with monomers like styrene and vinyl acetate have also been prepared using controlled polymerization techniques. [, ]
A: PIBVE and its copolymers are of interest for various applications. For example, IBVE-maleic anhydride copolymers have shown potential as emulsifiers in the preparation of pesticide microcapsules for sustained release. [] The ability to synthesize well-defined block copolymers with IBVE opens avenues for creating materials with tailored properties. [, , , , ] Additionally, IBVE-based polymers have been explored for their potential in drug delivery systems and as biocompatible materials. [, ]
A: Lewis acids play a crucial role in initiating and controlling the cationic polymerization of IBVE. They function by interacting with the initiator or the vinyl ether double bond, generating carbocationic species that propagate the polymerization. [, , , , , , ] The choice of Lewis acid can significantly influence the polymerization rate, molecular weight, and polymer architecture.
A: Yes, numerous studies have aimed to elucidate the mechanism of IBVE polymerization. Techniques like in situ NMR spectroscopy have been employed to directly analyze the growing carbocationic species and understand the influence of reaction conditions and additives. [, ] Kinetic studies, including those using adiabatic calorimetry, have provided insights into the rate constants and activation energies of the initiation, propagation, transfer, and termination reactions involved in IBVE polymerization. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
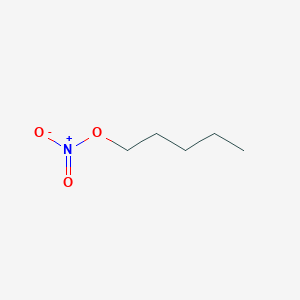

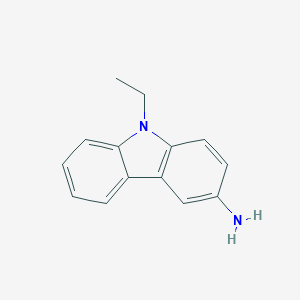
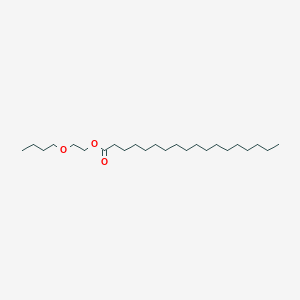
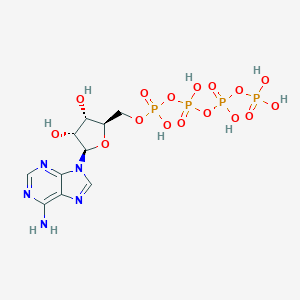
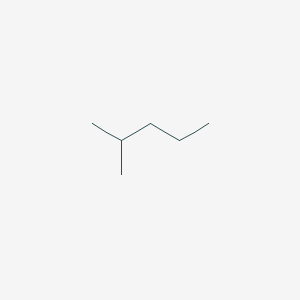
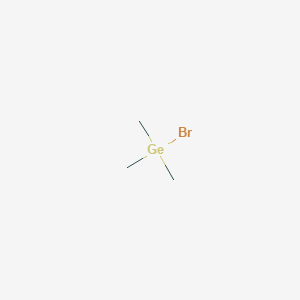

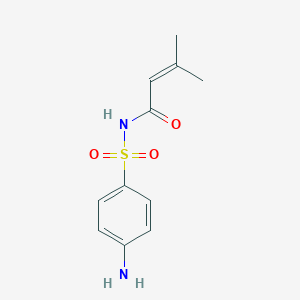

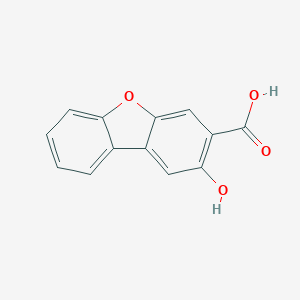
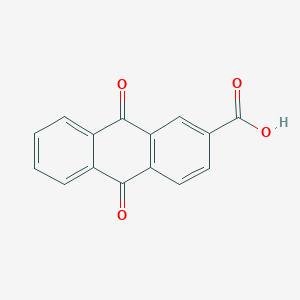
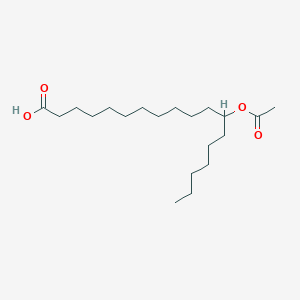
![6-Germaspiro[5.5]undecane](/img/structure/B89822.png)
